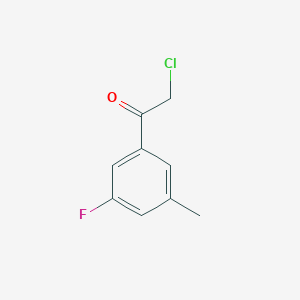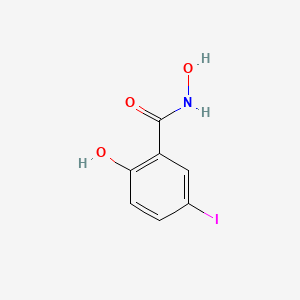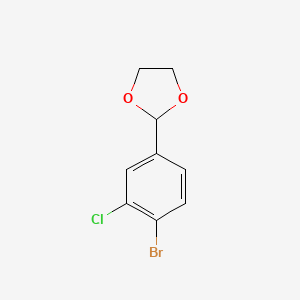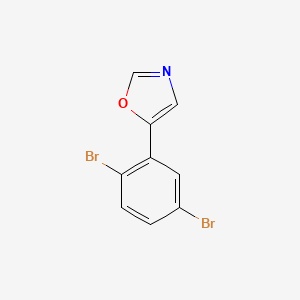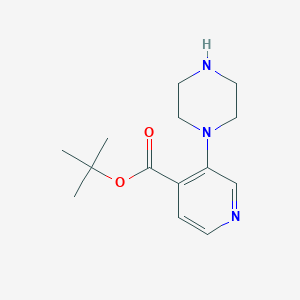
3-Piperazin-1-yl-isonicotinic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Piperazin-1-yl-isonicotinic acid tert-butyl ester” is a chemical compound that has been studied for its potential therapeutic properties . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position . The compound also contains a piperazine moiety, which is a common structural feature in many biologically active compounds .
Synthesis Analysis
The synthesis of “this compound” involves several steps, including the reaction of piperazine with isonicotinic acid to form the piperazin-1-yl-isonicotinic acid intermediate. This intermediate is then reacted with tert-butyl alcohol to form the final product .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperazine ring attached to the 3-position of isonicotinic acid, with a tert-butyl ester group . The presence of the piperazine ring is a critical structural element for the compound’s biological activity .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C14H21N3O2, and its molecular weight is 263.34 . Further physical and chemical properties such as melting point, boiling point, and solubility have not been detailed in the available literature.作用機序
The mechanism of action of 3-Piperazin-1-yl-isonicotinic acid tert-butyl ester is not fully understood. However, it is known to have a high affinity for biological targets, such as enzymes, proteins, and other molecules. It is believed to act by binding to the target molecule, which then causes a conformational change in the molecule and alters its activity. In addition, this compound is believed to be able to modulate the activity of enzymes, proteins, and other molecules in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known to be able to modulate the activity of enzymes, proteins, and other molecules in biochemical and physiological processes. It has been studied for its potential to reduce inflammation, promote wound healing, and protect against oxidative stress. In addition, this compound has been studied for its potential to reduce the risk of cancer, reduce cholesterol levels, and improve heart health.
実験室実験の利点と制限
The major advantage of using 3-Piperazin-1-yl-isonicotinic acid tert-butyl ester in lab experiments is its high affinity for biological targets, which makes it useful for studying the activity of enzymes, proteins, and other molecules in biochemical and physiological processes. In addition, this compound is relatively non-toxic and can be easily modified for specific applications. However, there are some limitations to using this compound in lab experiments. For example, it is not well-suited for studying the effects of drugs on the body, as its effects are not well-understood. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations.
将来の方向性
There are several potential future directions for the use of 3-Piperazin-1-yl-isonicotinic acid tert-butyl ester in scientific research. For example, it could be used to study the effects of drugs on the body, as well as the effects of environmental toxins. In addition, this compound could be used to develop new drugs and drug delivery systems, as well as to develop new therapies for diseases and disorders. Finally, this compound could be used to study the effects of aging on the body, as well as to develop new treatments for age-related diseases.
合成法
3-Piperazin-1-yl-isonicotinic acid tert-butyl ester is synthesized from isonicotinic acid and tert-butyl alcohol, using a three-step process. In the first step, isonicotinic acid is reacted with tert-butyl alcohol in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound and a byproduct, water. The second step involves the purification of the this compound, which is done by distillation. The third step involves the formation of the ester linkage between the this compound and the tert-butyl alcohol. This is done by reacting the two compounds in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
科学的研究の応用
3-Piperazin-1-yl-isonicotinic acid tert-butyl ester has been extensively studied for its potential use in scientific research. It has been used to study the activity of enzymes, proteins, and other molecules in biochemical and physiological processes. It has also been used to study the effects of drugs on the body, as well as the effects of environmental toxins. In addition, this compound has been used in the development of new drugs and drug delivery systems.
特性
IUPAC Name |
tert-butyl 3-piperazin-1-ylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)11-4-5-16-10-12(11)17-8-6-15-7-9-17/h4-5,10,15H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYYSDIIORIJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356065.png)
![1-{3-[(3-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356072.png)
![[(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride](/img/structure/B6356078.png)
![(2S,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6356085.png)

